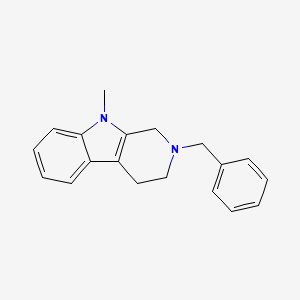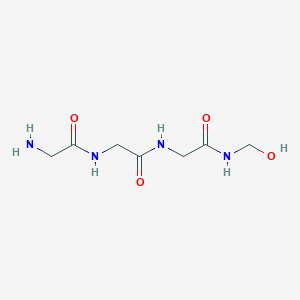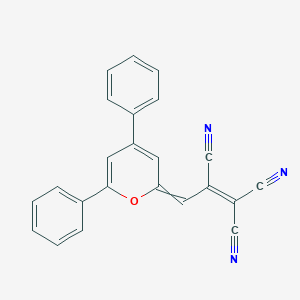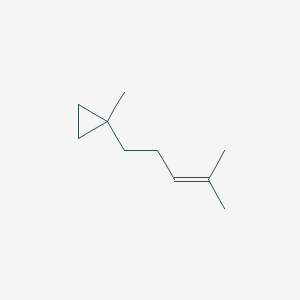![molecular formula C26H34N4O5 B14487233 N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide CAS No. 65118-56-1](/img/structure/B14487233.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide is a synthetic peptide compound. It is composed of three amino acids: L-alanine, L-phenylalanine, and L-leucine, with a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group of L-alanine. The synthesis proceeds as follows:
Protection of L-alanine: The amino group of L-alanine is protected using benzyl chloroformate in the presence of a mild base like sodium bicarbonate.
Coupling with L-phenylalanine: The protected L-alanine is then coupled with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Coupling with L-leucine: The resulting dipeptide is further coupled with L-leucine using similar coupling reagents to form the final tripeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide undergoes various chemical reactions, including:
Deprotection: The Cbz group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Substitution: Nucleophilic substitution reactions can occur at the benzylic carbon.
Common Reagents and Conditions
Hydrogenation: Pd/C in the presence of hydrogen gas.
Acidic Deprotection: TFA or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Peptide: Removal of the Cbz group yields the free peptide.
Oxidized Products: Oxidation at the benzylic position can yield benzoic acid derivatives.
Reduced Products: Reduction can yield benzyl alcohol derivatives.
科学研究应用
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide has various applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: Employed in studies of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industrial Applications: Utilized in the production of peptide-based materials and as a standard in analytical chemistry.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The Cbz group provides stability and prevents premature degradation, allowing the compound to reach its target site effectively.
相似化合物的比较
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: Similar structure but with two phenylalanine residues.
N-Benzyloxycarbonyl-L-proline: Contains a proline residue instead of the tripeptide sequence.
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with leucine residues and an aldehyde group.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide is unique due to its specific sequence of amino acids and the presence of the Cbz protecting group. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
65118-56-1 |
|---|---|
分子式 |
C26H34N4O5 |
分子量 |
482.6 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H34N4O5/c1-17(2)14-21(23(27)31)29-25(33)22(15-19-10-6-4-7-11-19)30-24(32)18(3)28-26(34)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H2,27,31)(H,28,34)(H,29,33)(H,30,32)/t18-,21-,22-/m0/s1 |
InChI 键 |
ILILXBVMQNAOSY-NYVOZVTQSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)



![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)




![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)


